
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPAA is a synthetic compound that can be synthesized using different methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of CPAA is still being studied. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of AChE, which could potentially lead to improved memory and learning. In vivo studies have shown that CPAA can reduce tumor growth in mice and reduce inflammation in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using CPAA is its limited solubility in water, which can make it difficult to use in certain experiments. CPAA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on CPAA. One area of interest is the development of CPAA as a potential drug candidate for the treatment of Alzheimer's disease. Another area of interest is the optimization of CPAA as a herbicide, which could potentially lead to the development of more effective and environmentally friendly weed control methods. Further studies are also needed to fully understand the mechanism of action of CPAA and its potential applications in other fields, such as environmental science.
Métodos De Síntesis
CPAA can be synthesized using different methods, including the reaction between 2,4-dichlorophenoxyacetic acid and 4-cyano-1H-pyrazole in the presence of a base. Another method involves the reaction between 2,4-dichlorophenoxyacetic acid and 4-amino-1H-pyrazole, followed by the reaction with acetic anhydride and cyanogen bromide. The synthesis of CPAA is relatively simple and can be done using standard laboratory equipment.
Aplicaciones Científicas De Investigación
CPAA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, CPAA has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, CPAA has been studied for its herbicidal properties, and it has been shown to be effective against various weed species. In environmental science, CPAA has been studied for its potential use as a water treatment agent.
Propiedades
Fórmula molecular |
C12H8Cl2N4O2 |
|---|---|
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-1-2-10(9(14)3-8)20-6-11(19)17-12-7(4-15)5-16-18-12/h1-3,5H,6H2,(H2,16,17,18,19) |
Clave InChI |
KUSBFIUOPIWWKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



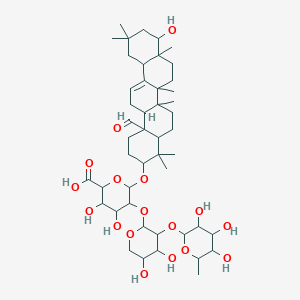
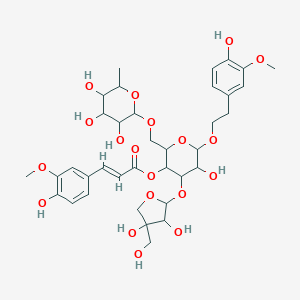
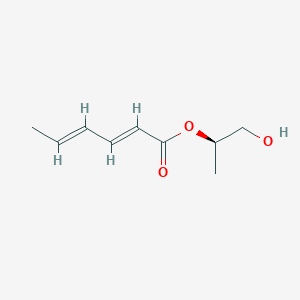
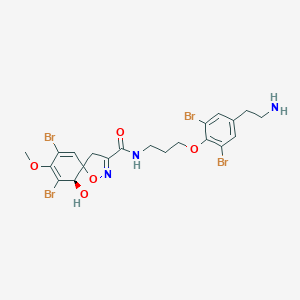


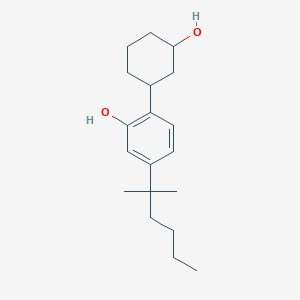
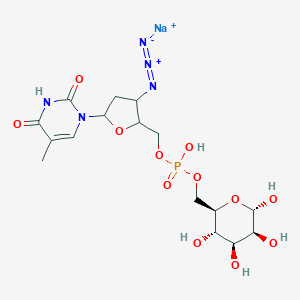

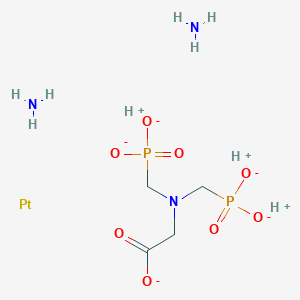
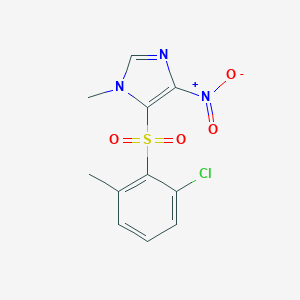
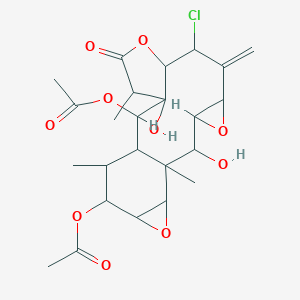
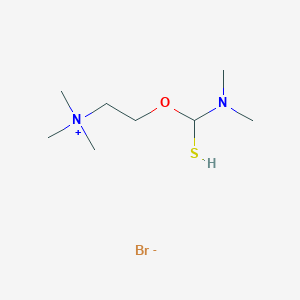
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)